N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as EOM or EOMES, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme inhibition. In biotechnology, this compound has been used as a fluorescent probe for imaging studies.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has also been shown to bind to and inhibit the activity of several proteins, including human serum albumin and bovine serum albumin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the exploration of this compound's potential as a fluorescent probe for imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2-ethoxyphenylamine with 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid, followed by the reaction of the resulting product with 4-methoxybenzenesulfonyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-4-18-20-19(21-27-18)14-12-13(10-11-16(14)25-3)28(23,24)22-15-8-6-7-9-17(15)26-5-2/h6-12,22H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULVNXNZPPGTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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